4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzenesulfonamide group, an acetyl group, and a tetrahydro-2H-pyran ring substituted with a phenylthio group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides or acetylated compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The acetyl and phenylthio groups may enhance binding affinity or specificity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Unique due to the combination of sulfonamide, acetyl, and phenylthio groups.
4-acetyl-N-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Similar structure but with a methylthio group instead of a phenylthio group.
This compound analogs: Variations in the substituents on the tetrahydro-2H-pyran ring or the benzenesulfonamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities
Properties
IUPAC Name |
4-acetyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-16(22)17-7-9-19(10-8-17)27(23,24)21-15-20(11-13-25-14-12-20)26-18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBSRZVRZMEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.